molecular formula C7H5IN2 B1311359 3-Iodo-1H-indazole CAS No. 66607-27-0

3-Iodo-1H-indazole

Cat. No. B1311359
CAS RN: 66607-27-0
M. Wt: 244.03 g/mol
InChI Key: UDKYMMQGPNFWDA-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazole is a chemical compound with the molecular formula C7H5IN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazole derivatives can be synthesized through various methods. A Pd-catalyzed cascade process for the direct synthesis of 3-substituted-1H-indazole has been reported . This involves the use of p-quinone methide (p-QM) and arylhydrazine through Pd-catalyzed double C–N bond formation via 1,6-conjugate addition . Another method involves the selective electrochemical synthesis of 1H-indazoles .


Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. For instance, a C-3 functionalization of 1H-indazole through a catalytic Suzuki–Miyaura cross-coupling reaction has been reported . Another study described the selective electrochemical synthesis of 1H-indazoles and their N-oxides, followed by the subsequent C-H functionalization of the 1H-indazole N-oxides .


Physical And Chemical Properties Analysis

3-Iodo-1H-indazole has a molecular weight of 244.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 243.94975 g/mol . The topological polar surface area is 28.7 Ų .

Scientific Research Applications

Synthesis of Novel Indazole Compounds

3-Iodo-1H-indazole serves as a critical precursor in the synthesis of new indazole compounds. For instance, novel 3-heteroaryl N-1-functionalized indazoles are synthesized using palladium cross-coupling reactions involving ethyl (3-iodo-1H-indazol-1-yl)acetate. This method allows for the efficient creation of a variety of indazole derivatives with potential applications in various fields, including medicinal chemistry (Fraile et al., 2011).

Development of Arylated Indazoles

3-Iodo-1H-indazole is instrumental in the development of arylated indazole structures, which are key motifs in pharmaceuticals. A notable method involves a Suzuki cross-coupling/deprotection/N-arylation sequence that starts from the 3-iodo-N-Boc indazole derivative, paving the way for the rapid creation of these structurally significant compounds (Salovich et al., 2010).

Building Blocks for Divergent Syntheses

3-Iodo-1H-indazole is a potent building block in divergent syntheses of indazoles. It enables the creation of novel indazole scaffolds, such as 7-iodo-1H-indazole, which are essential in the synthesis of various indazole-based structures (Cottyn et al., 2007).

Catalysis and Chemical Synthesis

The compound plays a significant role in catalysis, particularly in Pd(II)-catalyzed C-3 arylation of indazoles. This process addresses the challenge of poor reactivity at the C-3 position of indazoles, demonstrating the versatility and importance of 3-iodo-1H-indazole in facilitating complex chemical reactions (Ye et al., 2013).

Biomedical Research

In biomedical research, 3-iodo-1H-indazole derivatives show potential activity against neurological disorders like Parkinson's disease and Alzheimer's disease. They function by inhibiting various signaling pathways and enzyme activities, illustrating the compound's significance in the development of treatments for neurological conditions (Pal & Sahu, 2022).

Safety And Hazards

When handling 3-Iodo-1H-indazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

While the future directions for 3-Iodo-1H-indazole specifically are not mentioned in the retrieved sources, indazole derivatives in general have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Therefore, it is likely that future research will continue to explore the synthesis and potential applications of indazole derivatives, including 3-Iodo-1H-indazole.

properties

IUPAC Name

3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKYMMQGPNFWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80448128
Record name 3-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-indazole

CAS RN

66607-27-0
Record name 3-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80448128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
J Zhang, K Kong, X Li, Q Zhang - Synthetic Communications, 2021 - Taylor & Francis
… To a solution of 3-iodo-1H-indazole (0.5 mmol) in acetonitrile (10 mL), certain sulfonyl chloride/acyl chloride (2 equiv.), and KOH (3 equiv.) were added. The mixture was stirred at room …
Number of citations: 3 www.tandfonline.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 5 www.sciencedirect.com
J Yu, A Zheng, L Jin, Y Wu, Q Pan, X Wang, X Li… - Applied Sciences, 2023 - mdpi.com
… This work was focused on the C-3 functionalization of 1H-indazole through Suzuki–Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by various …
Number of citations: 2 www.mdpi.com
M Pelc, W Huang, J Trujillo, J Baldus, S Turner… - Synlett, 2010 - thieme-connect.com
… The optimization effort focused on the effect of various solvents and bases on the yield and selectivity in producing the desired 1-(difluoromethyl)-3-iodo-1H-indazole (3) over the …
Number of citations: 10 www.thieme-connect.com
N Ashwini, KS Balaji, BL Sadashivaiah… - Anti-Cancer Agents …, 2023 - ingentaconnect.com
Background: Indazoles are known for their anti-cancer properties. Objective: The current investigation was on the synthesis and evaluation of novel indazole derivatives for their …
Number of citations: 2 www.ingentaconnect.com
S Ghosh, S Mondal, A Hajra - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… for N-1 and C-3 arylation of 3-iodo-1H-indazole. In this method, N-1 arylated indazole … of 3-iodo-1H-indazole (2 a) reacted in DCM solvent at room temperature in the presence of …
Number of citations: 66 onlinelibrary.wiley.com
S Wang, JT Shi, XR Wang, HX Mu, XT Wang, KY Xu… - Bioorganic …, 2023 - Elsevier
… A mixture of 5-bromo-3-iodo-1H-indazole 9a or 6-bromo-3-iodo-1H-indazole 9b (79.1 mmol, 1.0 eq) and p-toluenesulfonic acid (15.8 mmol, 0.2 eq) in THF was added 3,4-dihydro-2H-…
Number of citations: 3 www.sciencedirect.com
JMR Saketi, SNM Boddapati, SF Adil, MR Shaik… - Applied Sciences, 2020 - mdpi.com
A series of 3-aryl indazoles and 1-methyl-3-aryl indazole derivatives are prepared with exceptional yields by coupling with several arylboronic acids and methylation by two dissimilar …
Number of citations: 12 www.mdpi.com
JMR Saketi, SNM Boddapati, M Raghuram… - New Ideas …, 2021 - researchgate.net
… Organic layer was washed with water and saturated brine solution, dried over sodium sulphate and subjected to removal of solvent, which yielded a white solid 3-iodo-1Hindazole (2) (…
Number of citations: 2 www.researchgate.net
DR Gorja, K Shiva Kumar, B Dulla… - Journal of …, 2014 - Wiley Online Library
… A probable mechanism for the alkynylation of 3-iodo-1H-indazole derivatives (1) under Pd/C–Cu catalysis is presented in Scheme 3. An active Pd(0) species is generated from the …
Number of citations: 7 onlinelibrary.wiley.com

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